molecular formula C9H10N2O3S B1436482 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol CAS No. 7677-49-8

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol

Cat. No.: B1436482
CAS No.: 7677-49-8
M. Wt: 226.25 g/mol
InChI Key: DYWHFCILLXJTMM-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol is a chemical compound with a molecular formula of C9H10N2O3S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzothiazole ring, which is a common structural motif in many biologically active molecules.

Mechanism of Action

Target of Action

Similar compounds have been used as catalysts or ligands in organic synthesis reactions . They facilitate the progress of various chemical reactions and can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Mode of Action

It is suggested that similar compounds can be used as catalysts or ligands in organic synthesis reactions . This implies that they may interact with their targets to facilitate the progress of various chemical reactions.

Biochemical Pathways

Similar compounds have been used in the synthesis of pharmaceuticals , suggesting that they may affect biochemical pathways related to the therapeutic effects of these drugs.

Result of Action

Similar compounds have been used in the synthesis of pharmaceuticals , suggesting that they may have therapeutic effects at the molecular and cellular level.

Action Environment

Similar compounds have been used in a variety of applications, including the synthesis of pharmaceuticals , suggesting that they may be stable and effective under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of the α-glucosidase enzyme, which is responsible for breaking down polysaccharides into monosaccharides . This inhibition can help in managing blood glucose levels, making it a potential candidate for diabetes treatment. The compound also interacts with various proteins involved in cellular signaling pathways, affecting their function and stability.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in glucose metabolism, thereby affecting the overall metabolic state of the cell. Additionally, this compound has been observed to impact cell signaling pathways, such as the insulin signaling pathway, which is crucial for maintaining glucose homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the α-glucosidase enzyme, inhibiting its activity and preventing the breakdown of polysaccharides . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes are often reversible upon removal of the compound, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit the α-glucosidase enzyme without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as liver damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in glucose metabolism, affecting metabolic flux and metabolite levels . For example, by inhibiting the α-glucosidase enzyme, it reduces the breakdown of polysaccharides, leading to lower levels of glucose in the bloodstream. This interaction can help in managing conditions like diabetes by maintaining stable blood glucose levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. This localization is essential for the compound’s ability to modulate cellular function and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol typically involves the reaction of 2-aminobenzenesulfonamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification by recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol
  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol

Uniqueness

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol is unique due to its specific structural features and the presence of both an amino group and an ethanol moiety This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-6-5-10-9-7-3-1-2-4-8(7)15(13,14)11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWHFCILLXJTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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